N-(4-bromophenyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-7-10(8-14(9-13)20-2)15(18)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSAEQFOCLJPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328975-22-0 | |
| Record name | N-(4-BROMOPHENYL)-3,5-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,5-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 3,5-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-bromophenyl)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, the compound may induce apoptosis in cancer cells by interfering with key signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Halogen Substitution
- N-(4-Fluorophenyl)maleimide and N-(4-Iodophenyl)maleimide: A study on halogen-substituted maleimides demonstrated minimal differences in inhibitory potency (IC50 values: 4.34–7.24 μM) against monoacylglycerol lipase (MGL), suggesting that halogen size (Br vs. F, Cl, I) has negligible impact on activity .
Methoxy Group Modifications
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Replacing 3,5-dimethoxy with 3,4,5-trimethoxy groups enhances hydrogen bonding capacity, as evidenced by crystal packing stabilized by N–H···O interactions along the [101] axis .
Physicochemical and Spectroscopic Properties
Table 1: Comparative NMR Data for Key Analogs
Biological Activity
N-(4-bromophenyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biochemical properties, cellular effects, and mechanisms of action, supported by diverse research studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromophenyl group and two methoxy groups on a benzamide backbone. The structural formula can be represented as follows:
This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, influencing interactions with various biomolecules.
Research suggests that this compound interacts with multiple enzymes and proteins, potentially modulating their activity. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound.
Cell Cycle Arrest and Apoptosis
A significant study highlighted that this compound induces G2/M phase cell cycle arrest in HeLa cervical cancer cells. This effect was associated with alterations in protein expression related to the cell cycle:
- G2/M Phase Arrest : The compound led to an increase in the percentage of cells in the G2/M phase from 8.69% to 46.75% after treatment.
- Apoptosis Induction : The treatment resulted in increased levels of caspase activation and decreased Bcl-xl protein expression, indicating the activation of intrinsic apoptotic pathways .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | G2/M arrest, apoptosis |
| MCF-7 | 1.04 | Tubulin polymerization inhibition |
These findings suggest that the compound's cytotoxic effects are mediated through multiple pathways, including apoptosis and cell cycle regulation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Binding Interactions : The compound may bind to specific receptors or enzymes, altering their functional states.
- Signal Transduction Pathways : It may influence key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production following treatment has been suggested as a contributing factor to its pro-apoptotic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study conducted on cervical cancer cells demonstrated that treatment with this compound resulted in significant apoptosis through both intrinsic and extrinsic pathways .
- Another research initiative focused on its antimicrobial properties, suggesting potential applications in treating infections due to its structural components.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromophenyl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nucleophilic acyl substitution between 4-bromoaniline and 3,5-dimethoxybenzoyl chloride. Key steps include:
- Reagent Preparation : Use dry dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance reactivity.
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate the reaction by deprotonating the amine.
- Temperature Control : Maintain 0–5°C during initial mixing to suppress side reactions, followed by room-temperature stirring for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity.
- Critical Factors : Moisture-sensitive reagents require anhydrous conditions. Yield optimization relies on stoichiometric excess of 3,5-dimethoxybenzoyl chloride (1.2–1.5 equiv.) .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for methoxy groups (δ ~3.8 ppm, singlet) and aromatic protons (δ ~6.5–8.0 ppm).
- ¹³C NMR : Carbonyl resonance (δ ~165 ppm) confirms amide formation.
- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the amide bond.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 366.0 for C₁₅H₁₄BrNO₃).
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties of This compound?
- Methodology :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-311G++(d,p) basis sets balance accuracy and computational cost .
- Key Outputs :
- HOMO-LUMO gaps to estimate reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Vibrational frequencies (compared to experimental IR data).
Q. How can researchers resolve contradictions in crystallographic data across studies?
- Approach :
- Refinement Software : Use SHELXL for structure solution and refinement. Key metrics: R₁ < 0.05, wR₂ < 0.10, and goodness-of-fit (S) ~1.0 .
- Validation Tools : Check for missed symmetry (PLATON) and hydrogen-bonding consistency (Mercury).
Key Research Challenges
Q. What strategies mitigate competing side reactions during This compound synthesis?
- Side Reactions : Hydrolysis of acyl chloride or premature precipitation.
- Solutions :
- Use Schlenk lines for moisture-sensitive steps.
- Add acyl chloride dropwise to maintain low local concentration.
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .
Q. How does the electronic nature of substituents influence the bioactivity of This compound?
- Hypothesis : Methoxy groups enhance lipophilicity and π-π stacking with biological targets.
- Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
